molecular formula C22H16S B14796058 2-Biphenyl-4-yl-5-phenyl-thiophene

2-Biphenyl-4-yl-5-phenyl-thiophene

Cat. No.: B14796058
M. Wt: 312.4 g/mol
InChI Key: TWPBOEAAPSTHPS-UHFFFAOYSA-N
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Description

2-Biphenyl-4-yl-5-phenyl-thiophene is a heterocyclic compound that features a thiophene ring substituted with biphenyl and phenyl groups. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Biphenyl-4-yl-5-phenyl-thiophene can be achieved through various methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of aryl halides with boronic acids or esters in the presence of a palladium catalyst . The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Toluene, ethanol, or a mixture of water and organic solvents

    Temperature: 80-100°C

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors and automated systems can enhance the production yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-Biphenyl-4-yl-5-phenyl-thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Biphenyl-4-yl-5-phenyl-thiophene has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Biphenyl-4-yl-5-phenyl-thiophene involves its interaction with various molecular targets and pathways. The compound’s electronic properties, influenced by the thiophene ring and aromatic substituents, allow it to participate in electron transfer processes and interact with biological macromolecules. These interactions can lead to the modulation of enzyme activities, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Biphenyl-4-yl-5-phenyl-thiophene stands out due to its unique combination of biphenyl and phenyl substituents on the thiophene ring, which imparts distinct electronic and structural properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C22H16S

Molecular Weight

312.4 g/mol

IUPAC Name

2-phenyl-5-(4-phenylphenyl)thiophene

InChI

InChI=1S/C22H16S/c1-3-7-17(8-4-1)18-11-13-20(14-12-18)22-16-15-21(23-22)19-9-5-2-6-10-19/h1-16H

InChI Key

TWPBOEAAPSTHPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(S3)C4=CC=CC=C4

Origin of Product

United States

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